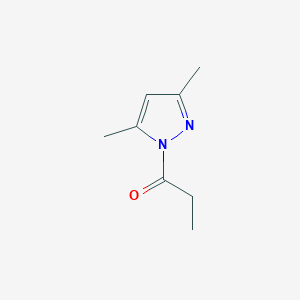

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one

描述

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. Its structure features a pyrazole ring substituted with two methyl groups at positions 3 and 5, linked to a propanone moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, a study by Al-Smaisim (2012) demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.24 | Escherichia coli |

Anti-inflammatory Activity

In addition to its antimicrobial effects, pyrazole derivatives have been studied for their anti-inflammatory properties. One study reported that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been investigated. Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), especially when used in combination with standard chemotherapy drugs like doxorubicin .

| Cell Line | Compound | IC50 (μM) | Effect |

|---|---|---|---|

| MCF-7 | Pyrazole A | 15 | Cytotoxicity |

| MDA-MB-231 | Pyrazole B | 10 | Apoptosis induction |

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

- Antifungal Activity : A series of pyrazole derivatives were tested against phytopathogenic fungi such as Fusarium solani. Results showed promising antifungal activity comparable to standard treatments .

- Genotoxicity Studies : The genotoxicity of pyrazole-based compounds was assessed through various assays, revealing low genotoxic effects which support their safety profile for therapeutic use .

科学研究应用

Medicinal Chemistry Applications

Anticoagulant Properties

The pyrazole derivatives, including 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, have been shown to exhibit potent inhibition against coagulation factor Xa. This mechanism is crucial in the development of anticoagulant medications. Notable examples include Rivaroxaban and Apixaban, which are widely used for the prevention and treatment of thrombotic diseases .

Anti-inflammatory and Antioxidant Activities

Research has indicated that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds derived from this compound have been screened for their ability to inhibit inflammation through various assays such as the egg albumin denaturation method and DPPH radical scavenging activity . These findings suggest potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of pyrazole derivatives. These compounds have demonstrated activity against a range of bacterial strains, making them candidates for developing new antimicrobial agents .

Material Science Applications

Electroluminescent Materials

Pyrazole-based compounds are being explored as co-polymers in electroluminescent applications. Their unique electronic properties allow for the development of novel materials suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystal Engineering

The crystal structure of this compound reveals significant intermolecular interactions such as hydrogen bonding and π–π stacking. These interactions are critical for designing materials with specific mechanical and thermal properties. The stability provided by these interactions enhances the performance of materials in various applications .

Data Tables

Case Studies

Case Study 1: Anticoagulant Development

In a study focusing on pyrazole derivatives, this compound was synthesized and evaluated for its anticoagulant activity. The compound was found to inhibit factor Xa effectively, indicating its potential as a lead compound for new anticoagulant drugs .

Case Study 2: Electroluminescent Properties

Another research project investigated the incorporation of pyrazole-based materials into OLEDs. The study demonstrated that devices made with these materials exhibited enhanced brightness and efficiency compared to traditional materials, showcasing their applicability in next-generation display technologies .

属性

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-4-8(11)10-7(3)5-6(2)9-10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYDKLRINWCXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403414 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37612-61-6 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37612-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。